Cas no 2227865-24-7 ((2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol)

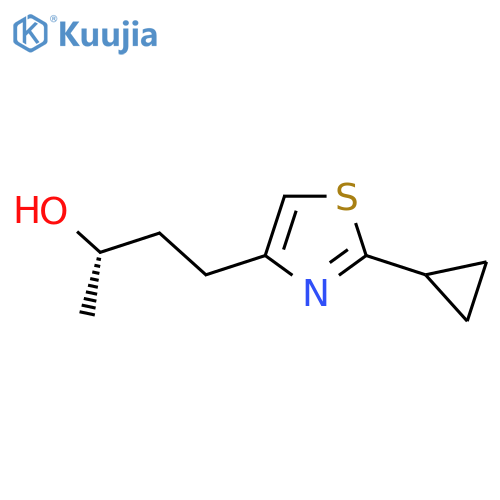

2227865-24-7 structure

商品名:(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol

(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

-

- EN300-1728236

- 2227865-24-7

- (2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol

-

- インチ: 1S/C10H15NOS/c1-7(12)2-5-9-6-13-10(11-9)8-3-4-8/h6-8,12H,2-5H2,1H3/t7-/m0/s1

- InChIKey: FOMNVKAYIYDWJM-ZETCQYMHSA-N

- ほほえんだ: S1C=C(CC[C@H](C)O)N=C1C1CC1

計算された属性

- せいみつぶんしりょう: 197.08743528g/mol

- どういたいしつりょう: 197.08743528g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 61.4Ų

(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1728236-0.05g |

(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol |

2227865-24-7 | 0.05g |

$1560.0 | 2023-08-31 | ||

| Enamine | EN300-1728236-1g |

(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol |

2227865-24-7 | 1g |

$1857.0 | 2023-08-31 | ||

| Enamine | EN300-1728236-10.0g |

(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol |

2227865-24-7 | 10g |

$7988.0 | 2023-06-04 | ||

| Enamine | EN300-1728236-2.5g |

(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol |

2227865-24-7 | 2.5g |

$3641.0 | 2023-08-31 | ||

| Enamine | EN300-1728236-0.25g |

(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol |

2227865-24-7 | 0.25g |

$1708.0 | 2023-08-31 | ||

| Enamine | EN300-1728236-5.0g |

(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol |

2227865-24-7 | 5g |

$5387.0 | 2023-06-04 | ||

| Enamine | EN300-1728236-0.1g |

(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol |

2227865-24-7 | 0.1g |

$1635.0 | 2023-08-31 | ||

| Enamine | EN300-1728236-1.0g |

(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol |

2227865-24-7 | 1g |

$1857.0 | 2023-06-04 | ||

| Enamine | EN300-1728236-0.5g |

(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol |

2227865-24-7 | 0.5g |

$1783.0 | 2023-08-31 | ||

| Enamine | EN300-1728236-5g |

(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol |

2227865-24-7 | 5g |

$5387.0 | 2023-08-31 |

(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol 関連文献

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

2227865-24-7 ((2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol) 関連製品

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 61549-49-3(9-Decenenitrile)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量